molecular formula C12H24O2 B1580832 Butyl 2-ethylhexanoate CAS No. 68443-63-0

Butyl 2-ethylhexanoate

Cat. No.: B1580832
CAS No.: 68443-63-0
M. Wt: 200.32 g/mol
InChI Key: USPADFUBVAGYOJ-UHFFFAOYSA-N
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Description

Butyl 2-ethylhexanoate (CAS 68443-63-0) is an organic ester derived from 2-ethylhexanoic acid and butanol. It is structurally characterized by a branched alkyl chain, contributing to its stability and solubility in non-polar solvents. The compound was registered under the European Union’s chemical regulations on 31 May 2018, indicating its industrial relevance and regulatory oversight .

Properties

IUPAC Name

butyl 2-ethylhexanoate
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InChI

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)12(13)14-10-8-5-2/h11H,4-10H2,1-3H3
Source PubChem
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InChI Key

USPADFUBVAGYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70867627
Record name Hexanoic acid, 2-ethyl-, butyl ester
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Molecular Weight

200.32 g/mol
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Physical Description

Liquid.
Record name Hexanoic acid, 2-ethyl-, butyl ester
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CAS No.

68443-63-0
Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Butyl 2-ethylhexanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-ethylhexanoate is typically synthesized through the esterification of 2-ethylhexanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction involves heating the mixture under reflux conditions, followed by washing, drying, and distillation to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and butanol.

    Oxidation: Various carboxylic acids and alcohols.

    Substitution: Esters with different functional groups depending on the nucleophile used.

Comparison with Similar Compounds

Butyl 2-ethylhexanoate shares structural or functional similarities with several compounds, including other esters, metal salts, and related derivatives. Below is a detailed comparison:

Structural Analogs: Butyl Esters
  • Butyl 2-ethylperoxyhexanoate (CAS 85391-85-1): This peroxide derivative contains a reactive peroxy group (-O-O-), making it suitable as a polymerization initiator. Unlike this compound, it poses significant toxic risks, including respiratory irritation and flammability, as noted in its hazard profile .
  • Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate (CAS 85237-84-9): A hydroxylated and oxidized derivative, this compound’s polar functional groups likely reduce its solubility in non-polar solvents compared to this compound. Its applications remain unspecified in the evidence .

Key Differences :

  • Reactivity: Peroxy derivatives (e.g., Butyl 2-ethylperoxyhexanoate) are highly reactive, whereas this compound is more stable.
  • Toxicity: Peroxy compounds exhibit acute toxicity (e.g., respiratory irritation) , while ester derivatives like this compound are generally considered less hazardous.
Metal Salts of 2-Ethylhexanoate
  • Stannous 2-Ethylhexanoate (CAS 301-10-0): A tin-based catalyst used in polyurethane and silicone production. Unlike this compound, it contains a metal center (Sn), enabling its role in crosslinking reactions .
  • Cerium(III) 2-Ethylhexanoate (CAS CXCE040): A rare-earth compound (Ce³⁺) with the formula C24H45CeO4.

Key Differences :

  • Functionality: Metal salts act as catalysts, while this compound likely serves as a non-reactive additive.
  • Regulatory Status: Metal catalysts like stannous derivatives may face stricter handling guidelines due to metal toxicity .
Phthalate Esters
  • Bis(2-ethylhexyl)phthalate (DEHP) :
    A widely used phthalate plasticizer with a similar ester backbone. DEHP’s high molecular weight enhances its permanence in polymers, but it has raised health concerns due to endocrine-disrupting effects .

Comparison with this compound:

  • Applications : Both may function as plasticizers, but DEHP’s larger structure provides greater flexibility in PVC.
  • Toxicity: DEHP is classified as a reproductive toxin, requiring stringent workplace controls , whereas this compound’s toxicity profile is less documented.
Parent Acid: 2-Ethylhexanoic Acid (CAS 2025-56-1)

The carboxylic acid precursor to this compound is more volatile and acidic. It is used in synthetic lubricants and corrosion inhibitors, whereas the ester form offers improved thermal stability and reduced odor .

Biological Activity

Butyl 2-ethylhexanoate is an ester compound with various applications in the chemical industry, particularly as a solvent and plasticizer. Its biological activity has garnered attention due to its interactions with biological systems, particularly in enzymatic reactions and potential toxicity.

  • Chemical Formula : C12H24O2
  • Molecular Weight : 200.32 g/mol
  • CAS Number : 105-56-6

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of enzymatic hydrolysis and potential toxicity.

Enzymatic Hydrolysis

A notable study investigated the enantioselective hydrolysis of this compound by a strain of Nocardia corynebacteroides. This research highlighted the ability of specific microbial esterases to selectively hydrolyze the compound, which is essential for applications in chiral synthesis and biocatalysis. The results indicated that certain strains could effectively convert this compound into its corresponding acids, demonstrating its potential as a substrate for biotransformation processes .

Toxicological Profile

The toxicity of this compound has been assessed through various studies. It is classified as slightly harmful by inhalation and exhibits low acute toxicity via oral and dermal routes. However, it can cause skin sensitization and irritation . The compound's environmental impact is also significant; it is considered very toxic to aquatic organisms, necessitating careful handling in industrial applications .

Case Studies

  • Microbial Hydrolysis Study
    • Objective : To assess the enantioselective hydrolysis of this compound.
    • Methodology : Screening various microbial strains for esterase activity.
    • Findings : Certain strains showed high enantioselectivity, making them suitable for chiral compound synthesis.
  • Toxicity Assessment
    • Objective : To evaluate the acute and chronic toxicity of this compound.
    • Methodology : Conducting standard toxicity tests on aquatic organisms.
    • Findings : The compound was found to be very toxic to aquatic life, with long-lasting effects.

Research Findings Summary Table

Study FocusKey FindingsReference
Enantioselective HydrolysisMicrobial strains can selectively hydrolyze the ester
Toxicological ProfileSlightly harmful; very toxic to aquatic life
Environmental ImpactInherently biodegradable; PBT status not applicable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2-ethylhexanoate
Reactant of Route 2
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